Propargyl-PEG5-beta-D-glucose

Description

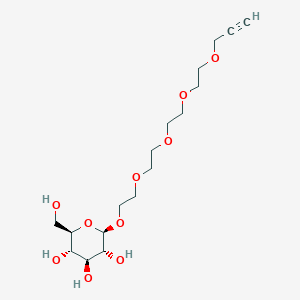

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJHREOKMZFHTH-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Propargyl-PEG5-beta-D-glucose

Propargyl-PEG5-beta-D-glucose: A Modular Synthon for GLUT1-Targeted Nanomedicine and Bioorthogonal Conjugation

Executive Summary

In the landscape of targeted drug delivery and bioconjugation, the design of the targeting ligand dictates both the pharmacokinetic fate and the cellular internalization efficiency of the therapeutic payload. Propargyl-PEG5-beta-D-glucose (CAS: 1397682-63-1) has emerged as a highly specialized, tri-functional crosslinker[1]. By integrating a bioorthogonal reaction handle, a flexible stealth spacer, and a metabolic targeting moiety into a single molecule, it provides a robust architectural foundation for developing advanced nanomedicines.

As a Senior Application Scientist, I approach the utilization of this molecule not merely as a chemical reagent, but as a programmable delivery system. This technical guide dissects the causality behind its structural design and provides self-validating experimental workflows for its application in oncology and targeted therapeutics.

Chemical Architecture & Physicochemical Profile

The efficacy of Propargyl-PEG5-beta-D-glucose lies in its modularity. Each domain of the molecule serves a distinct, synergistic purpose designed to overcome specific biological and chemical barriers.

Table 1: Physicochemical Properties

| Property | Specification / Detail |

| Chemical Name | Propargyl-PEG5-beta-D-glucose |

| CAS Number | 1397682-63-1 |

| Molecular Formula | C₁₇H₃₀O₁₀ |

| Molecular Weight | 394.41 g/mol |

| Purity | ≥ 95% |

| Solubility | Highly soluble in aqueous media, DMSO, DMF |

| Storage Conditions | -20°C, desiccated, protected from light |

Structural Modularity

-

Propargyl Group (The Anchor): A terminal alkyne that acts as the reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It enables the covalent attachment of the molecule to azide-bearing biomolecules or nanocarriers, yielding highly stable triazole linkages[1].

-

PEG5 Linker (The Spacer): A short polyethylene glycol chain that drastically improves the aqueous solubility of the conjugate[1]. More importantly, it acts as a flexible tether, reducing the immunogenicity of the final construct and preventing steric hindrance.

-

Beta-D-Glucose (The Warhead): The active targeting ligand. It is specifically recognized by Glucose Transporters (GLUTs), facilitating rapid cellular internalization via transporter-mediated endocytosis[2].

Modular chemical architecture of Propargyl-PEG5-beta-D-glucose.

Mechanistic Rationale: The Causality of Experimental Choices

To engineer an effective drug delivery system, we must understand why these specific chemical domains are chosen.

The Warburg Effect & GLUT1 Targeting Cancer cells exhibit a fundamental metabolic shift, relying heavily on anaerobic glycolysis for ATP production even in the presence of oxygen—a phenomenon known as the Warburg effect[3]. To fuel this inefficient metabolic pathway, malignant cells drastically upregulate the expression of Glucose Transporter 1 (GLUT1)[2][3]. By utilizing beta-D-glucose as our targeting ligand, we turn the tumor's metabolic dependency into a vulnerability. Transporter-mediated cellular uptake is often faster and more efficient than traditional receptor-mediated endocytosis[2].

Spacer Dynamics: Why PEG5? Directly conjugating a glucose molecule to the surface of a bulky nanoparticle (e.g., a liposome or PAMAM dendrimer) often results in a "buried" ligand. The hydration shell of the nanoparticle creates steric hindrance, preventing the glucose from entering the deep binding pocket of the GLUT1 transporter. The PEG5 linker acts as a critical extension cord, projecting the glucose moiety outward to ensure optimal receptor engagement[4]. Furthermore, PEGylation imparts "stealth" properties, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation half-life.

Bioorthogonality: The Power of Click Chemistry Why use a propargyl group instead of standard amine-reactive (NHS ester) or thiol-reactive (Maleimide) chemistries? Biological environments are saturated with native amines and thiols. CuAAC click chemistry is bioorthogonal—the alkyne will only react with an azide. This guarantees that the glucose targeting ligand is conjugated exactly where intended on the nanocarrier, without cross-reacting with the encapsulated drug payload or native proteins[1][5].

Experimental Methodologies: Self-Validating Protocols

A robust scientific protocol must be a self-validating system. It is not enough to perform a reaction; the workflow must contain built-in controls to prove that the observed outcome is caused by the engineered mechanism.

Protocol A: CuAAC Bioconjugation to Azide-Functionalized Nanocarriers

Objective: Covalently decorate an azide-functionalized polymeric micelle with Propargyl-PEG5-beta-D-glucose.

Table 2: CuAAC Reaction Components & Mechanistic Roles

| Reagent | Concentration | Mechanistic Role (Causality) |

|---|---|---|

| Azide-Nanocarrier | 1.0 eq (Azide) | Base vehicle containing the therapeutic payload. |

| Propargyl-PEG5-Glc | 2.5 eq | Provided in excess to ensure maximum surface saturation. |

| CuSO₄ | 0.1 eq | Source of Cu(II), which must be reduced to active Cu(I). |

| Sodium Ascorbate | 0.5 eq | Reducing agent. Converts inactive Cu(II) to catalytic Cu(I). |

| THPTA | 0.5 eq | Water-soluble ligand. Stabilizes Cu(I) and prevents ROS generation. |

Step-by-Step Methodology:

-

Preparation: Dissolve the azide-functionalized nanocarriers in a degassed aqueous buffer (pH 7.4). Add 2.5 molar equivalents of Propargyl-PEG5-beta-D-glucose.

-

Catalyst Complexation (Critical Step): In a separate vial, premix CuSO₄ and THPTA. Causality Note: Premixing is mandatory. Unbound Cu(I) can generate Reactive Oxygen Species (ROS) that degrade therapeutic payloads. THPTA acts as a protective cage around the copper ion.

-

Initiation: Add the Cu/THPTA complex to the nanocarrier solution. Finally, add Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I). Stir at room temperature for 4 hours.

-

Purification & Validation: Dialyze the mixture against an EDTA-containing buffer (MWCO 3.5 kDa) for 24 hours to chelate and remove residual copper. Self-Validation: Analyze the purified conjugate via FTIR spectroscopy. The complete disappearance of the characteristic azide stretch at ~2100 cm⁻¹ confirms a successful click reaction.

Protocol B: In Vitro Validation of GLUT1-Mediated Cellular Uptake

Objective: Prove that the internalization of the synthesized nanocarrier is specifically driven by GLUT1, rather than non-specific endocytosis.

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 or A549 cells (known for high GLUT1 overexpression[2][5]) in 6-well plates and incubate until 80% confluence.

-

The Self-Validation Check (Competitive Inhibition): Divide the wells into two groups.

-

Test Group: Incubate in standard glucose-free medium.

-

Control Group: Pre-treat for 30 minutes with 20 mM free D-glucose (or a specific GLUT1 inhibitor like Phloretin). Causality Note: Flooding the receptors with free glucose competitively blocks the binding sites.

-

-

Treatment: Add the fluorescently-labeled Glc-PEG-Nanocarriers to both groups and incubate for 2 hours.

-

Analysis: Wash cells with cold PBS, lyse, and quantify fluorescence via Flow Cytometry. If the Control Group shows a >70% reduction in fluorescence compared to the Test Group, the GLUT1-mediated targeting mechanism is successfully validated.

Self-validating workflow for GLUT1-targeted nanocarrier synthesis and cellular uptake.

References

Sources

- 1. Propargyl-PEG5-beta-D-glucose, 1397682-63-1 | BroadPharm [broadpharm.com]

- 2. Enhanced anti-hepatocarcinoma efficacy by GLUT1 targeting and cellular microenvironment-responsive PAMAM–camptothecin conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9051418B2 - Glucose-PEG conjugates for reducing glucose transport into a cell - Google Patents [patents.google.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Propargyl-PEG5-beta-D-glucose in Metabolic Glycan Labeling: A Technical Guide to Bioorthogonal Cell-Surface Engineering

Executive Summary

Metabolic glycoengineering (MGE) has revolutionized our ability to manipulate the cell surface, allowing researchers to install non-natural functionalities onto living cells without genetic alteration. By hijacking the cell's endogenous glycosylation machinery, MGE enables the incorporation of bioorthogonal chemical reporters—such as azides—into the glycocalyx ().

Within this paradigm, Propargyl-PEG5-beta-D-glucose (CAS: 1397682-63-1) has emerged as a highly specialized bioorthogonal probe. Rather than simply attaching a fluorophore for visualization, this molecule is used to actively remodel the cell surface. By utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can covalently append beta-D-glucose moieties to azido-modified glycans. This technical guide explores the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully deploy this molecule in drug development and glycomics research.

Mechanistic Principles & Causality

To understand the utility of Propargyl-PEG5-beta-D-glucose, one must deconstruct the causality behind both the metabolic pathway and the molecular architecture of the probe.

The Metabolic Incorporation Phase

The process begins with the administration of a peracetylated azido-sugar, such as

Structural Rationale of the Probe

Propargyl-PEG5-beta-D-glucose is engineered with three distinct functional domains, each serving a precise biophysical purpose ():

-

The Propargyl Group (Terminal Alkyne): Chosen for its minimal steric footprint and high reactivity in CuAAC. Unlike bulky cyclooctynes used in strain-promoted click chemistry (SPAAC), the small propargyl group ensures rapid reaction kinetics without perturbing the local glycan structure.

-

The PEG5 Spacer: The glycocalyx is a dense, sterically crowded forest of glycoproteins and glycolipids. A probe lacking a spacer would fail to react efficiently due to steric hindrance. The 5-unit polyethylene glycol (PEG) chain provides approximately 18–20 Å of flexible extension, pushing the reactive alkyne into the solvent-accessible space and significantly enhancing aqueous solubility.

-

The Beta-D-Glucose Moiety: The functional payload. Once ligated to the cell surface, the glucose moiety can be utilized to target glucose transporters (GLUTs)—which are frequently overexpressed in oncological models via the Warburg effect—or to recruit specific glucose-binding lectins, thereby reprogramming cell-cell adhesion dynamics.

Caption: Structural domains and functional causality of the Propargyl-PEG5-beta-D-glucose probe.

Quantitative Optimization of the CuAAC Ligation

The CuAAC reaction is highly efficient but requires careful optimization when applied to living systems to prevent copper-induced cytotoxicity (). The table below outlines the optimal concentration matrix for live-cell labeling, detailing the causality behind each reagent choice.

Table 1: Optimized CuAAC Buffer Matrix for Live-Cell Glycoengineering

| Reagent | Final Conc. | Causality / Mechanistic Function |

| Propargyl-PEG5-beta-D-glucose | 50 µM | Provides pseudo-first-order kinetics to drive the ligation to completion rapidly. |

| 50 µM | Source of Cu(II), which is reduced in situ to the catalytically active Cu(I) species. | |

| THPTA Ligand | 250 µM | Maintains Cu(I) stability and acts as a sacrificial oxidant to prevent ROS-mediated cell death. The 5:1 ratio to Cu is critical. |

| Sodium Ascorbate | 2.5 mM | Mild reducing agent that continuously regenerates active Cu(I) during the reaction. |

| Aminoguanidine | 5 mM | Scavenges oxidative byproducts of ascorbate, preventing non-specific protein crosslinking. |

Self-Validating Experimental Protocol

To ensure scientific integrity, any MGE protocol must be a self-validating system. This means incorporating strict internal controls to differentiate true bioorthogonal ligation from non-specific probe adsorption or background autofluorescence ().

Step 1: Metabolic Incorporation (Days 1–3)

-

Seed target cells (e.g., HeLa, CHO) in a 6-well plate at

cells/well. -

Prepare a 50 mM stock of

in sterile DMSO. -

Control Matrix Setup:

-

Test Well: Add

to a final concentration of 50 µM in complete culture media. -

Vehicle Control (Self-Validation 1): Add an equivalent volume of DMSO (0.1% v/v) to assess non-specific binding of the propargyl probe later.

-

-

Incubate cells for 48–72 hours at 37°C, 5%

. Causality: This duration allows for sufficient turnover of cell-surface glycoproteins to ensure high density of azido-sialic acid.

Step 2: Bioorthogonal Click Labeling (Day 4)

-

Wash the cells three times with cold PBS containing 1% BSA. Causality: BSA blocks non-specific hydrophobic interactions with the PEG5 probe.

-

Prepare the CuAAC labeling buffer immediately before use (refer to Table 1). Crucial: Premix

and THPTA for 3 minutes before adding sodium ascorbate to ensure the Cu(I) is instantly chelated upon reduction. -

Click Reaction Setup:

-

Test Well: Apply the complete CuAAC buffer containing Propargyl-PEG5-beta-D-glucose.

-

Cu-Free Control (Self-Validation 2): Apply the buffer containing the probe, but omit

and THPTA. This validates that labeling is strictly dependent on the triazole formation.

-

-

Incubate cells in the dark at room temperature for 30 minutes.

-

Quench the reaction by washing three times with cold PBS + 1 mM EDTA. Causality: EDTA chelates residual copper, halting the reaction and preventing downstream toxicity.

Step 3: Downstream Validation

Because the beta-D-glucose moiety is not fluorescent, validation requires a secondary detection method, such as a fluorescently labeled glucose-binding lectin (e.g., FITC-ConA, though specificity must be verified) or subsequent functional assays measuring GLUT-mediated uptake or cell adhesion.

Caption: Metabolic glycan labeling and CuAAC-mediated cell surface glycoengineering workflow.

Conclusion

Propargyl-PEG5-beta-D-glucose is a powerful tool in the arsenal of chemical biology. By combining the precision of metabolic glycan labeling with the robust kinetics of CuAAC, researchers can predictably and covalently engineer the cellular microenvironment. When executed with rigorous, self-validating controls and optimized copper-ligand ratios, this methodology provides a safe, non-genetic route to modulate cell surface targeting and molecular recognition.

References

-

Li, Y. "Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy". Biology of Reproduction / PMC.[Link]

-

ACS Biomaterials Science & Engineering. "Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures". ACS Publications.[Link]

Engineering Metabolic Visibility: The Strategic Advantages of PEG5 Linkers in Propargyl-Glucose Probes

Introduction

Understanding cellular metabolism is critical in oncology, immunology, and metabolic disease research. While 18F-FDG PET imaging is the gold standard in vivo, high-resolution in vitro and ex vivo single-cell analysis requires robust fluorescent probes. Historically, direct-fluorophore conjugates like 2-NBDG were utilized; however, the massive steric bulk of the fluorophore drastically impairs binding to Glucose Transporters (GLUTs).

To resolve this, bioorthogonal two-step labeling was introduced: cells uptake a small alkyne-tagged glucose analog (propargyl-glucose), which is subsequently labeled post-fixation via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1]. Yet, directly attaching a propargyl group to glucose still presents physicochemical limitations. As a Senior Application Scientist, I advocate for the integration of a discrete 5-unit Polyethylene Glycol (PEG5) linker (e.g., Propargyl-PEG5-beta-D-glucose) as the optimal architectural choice for these probes. This technical guide details the mechanistic causality, quantitative advantages, and self-validating protocols for utilizing PEG5-functionalized glucose probes.

Mechanistic Causality: Why the PEG5 "Goldilocks" Zone?

The length of a linker in a fluorescent or bioorthogonal probe is a critical parameter that dictates its biological and chemical performance[2]. The PEG5 linker (approximately 16-20 Å in extended length) provides a highly specific set of advantages:

-

Steric Decoupling at the GLUT Interface: GLUT proteins possess deep, stereospecific binding pockets. If an alkyne group is attached directly to the glucose ring, it can perturb the hydrogen-bonding network required for transporter recognition. A PEG spacer provides physical distance, preventing the terminal functional group from interfering with the ligand-receptor interaction[2]. PEG5 is long enough to extrude the alkyne out of the immediate binding pocket, preserving native-like GLUT affinity.

-

Optimized CuAAC Reaction Kinetics: For the secondary click reaction to occur efficiently, the alkyne must be highly accessible to the azide-fluorophore and the Cu(I) catalyst. Shorter linkers (e.g., PEG2) often result in the alkyne being sterically buried within the hydration shell of the cell membrane or cross-linked protein matrix. The PEG5 chain acts as a flexible tether, extending the propargyl group into the aqueous phase, which significantly accelerates click chemistry kinetics[1].

-

Physicochemical Superiority and Signal-to-Noise Ratio: Hydrophobic probes are notorious for non-specific binding to lipid bilayers, which generates false-positive background fluorescence. PEG is inherently hydrophilic and biocompatible[3]. The inclusion of a PEG5 chain dramatically enhances the aqueous solubility of the probe, minimizing non-specific adsorption and preventing aggregation[2].

Structural logic of the PEG5 linker enhancing GLUT affinity and click chemistry kinetics.

Quantitative Data: Comparative Linker Analysis

Selecting the correct PEG length involves balancing solubility, membrane permeability, and steric shielding[3]. Shorter chains fail to shield sterics, while excessively long chains (e.g., PEG12+) increase the hydrodynamic radius so much that cell permeability and diffusion are hindered.

| Probe Architecture | Aqueous Solubility | GLUT Affinity (Relative) | CuAAC Click Efficiency | Non-Specific Background |

| Direct Propargyl | Low | Moderate (Steric clash) | Low (Sterically buried) | High (Hydrophobic) |

| PEG2 Linker | Moderate | High | Moderate | Moderate |

| PEG5 Linker | High | High (Optimal spacing) | High (Fully accessible) | Low (Hydrophilic shield) |

| PEG12+ Linker | Very High | Low (Radius too large) | High | Very Low |

Table 1: Comparative performance metrics of propargyl-glucose probes based on linker length. PEG5 offers the optimal stoichiometric balance for metabolic imaging.

Self-Validating Experimental Protocol: Propargyl-PEG5-Glucose Uptake

To ensure scientific integrity, any metabolic assay must be a self-validating system. The following protocol integrates a competitive inhibition control (Cytochalasin B) to definitively prove that the fluorescence signal is a result of active GLUT-mediated transport, rather than passive diffusion or non-specific binding.

Phase 1: Cell Preparation & Metabolic Synchronization Causality: Cells cultured in standard high-glucose media have saturated GLUT transporters. Starvation forces the cells to upregulate membrane GLUT expression and synchronizes their metabolic state, maximizing the uptake of the synthetic probe.

-

Seed cells in a 96-well imaging plate and culture until 80% confluent.

-

Wash cells 2x with warm Phosphate-Buffered Saline (PBS).

-

Incubate cells in glucose-free, serum-free DMEM for 1 hour at 37°C, 5% CO2.

Phase 2: Probe Incubation & Validation Control Causality: Cytochalasin B is a potent, reversible inhibitor of GLUT1-4. Using it in parallel wells ensures the resulting signal is specific to active transport.

-

Control Wells: Pre-incubate with 10 µM Cytochalasin B for 15 minutes.

-

All Wells: Add Propargyl-PEG5-beta-D-glucose to a final concentration of 100 µM.

-

Incubate for exactly 30 minutes at 37°C. (Note: Do not exceed 30 minutes to prevent significant probe efflux or metabolic degradation).

Phase 3: Fixation & Permeabilization Causality: Fixation instantly halts metabolism and cross-links the intracellular proteins, trapping the phosphorylated probe inside the cell.

-

Wash rapidly 3x with ice-cold PBS to halt transport and remove extracellular probe.

-

Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash 2x with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents to enter the cell.

Phase 4: CuAAC Click Reaction Causality: Ascorbic acid reduces Cu(II) to the active catalytic Cu(I) state. The PEG5 linker ensures the alkyne is highly accessible to the Azide-fluorophore[1].

-

Prepare the Click Master Mix (per well):

-

PBS: 85 µL

-

CuSO4 (100 mM): 2 µL

-

THPTA ligand (50 mM): 1 µL (Stabilizes Cu(I) and prevents ROS generation)

-

Azide-Fluorophore (e.g., Azide-AlexaFluor 488, 2 mM): 2 µL

-

Sodium Ascorbate (100 mM, freshly prepared): 10 µL

-

-

Add 100 µL of Master Mix to each well. Protect from light and incubate for 30 minutes at room temperature.

-

Wash 3x with PBS containing 1% BSA to remove unreacted dye.

-

Image via fluorescence microscopy or quantify via flow cytometry.

Workflow for Propargyl-PEG5-Glucose uptake and bioorthogonal labeling via CuAAC.

Conclusion

The transition from bulky direct-conjugate probes to modular, click-ready architectures represents a leap forward in metabolic tracking. By engineering a PEG5 linker between the D-glucose moiety and the propargyl reactive group, researchers can achieve a perfect balance of transporter affinity, aqueous solubility, and click chemistry efficiency. This structural optimization dramatically reduces background noise and yields highly reproducible, biologically accurate data.

References

-

BenchChem . "A Researcher's Guide to Selecting PEG Spacer Length in Fluorescent Linkers."2

-

PrecisePEG . "How to Choose the Right PEG Linker for Your Research and Applications."3

-

AxisPharm . "Sugar PEG β-Glucuronide Linker."

-

American Chemical Society (ACS) . "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications."1

Sources

Technical Guide: A Comparative Analysis of the Solubility of Propargyl-PEG5-β-D-glucose in Water and DMSO

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Propargyl-PEG5-β-D-glucose, a heterobifunctional linker crucial for bioconjugation and drug delivery research. We explore the theoretical underpinnings of its solubility in two common laboratory solvents: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. Based on its molecular architecture, which combines a highly hydrophilic glucose moiety and a flexible polyethylene glycol (PEG) spacer, high solubility is predicted in both solvents. This guide synthesizes chemical principles with practical, field-proven methodologies, offering researchers a robust framework for utilizing this reagent. We provide a comprehensive, step-by-step protocol for the empirical determination of thermodynamic solubility via the shake-flask method, ensuring researchers can validate and quantify solubility for their specific applications.

Introduction: The Critical Role of Solubility

Propargyl-PEG5-β-D-glucose is a key reagent in modern biochemistry and pharmaceutical development. Its structure is a deliberate fusion of three distinct chemical motifs:

-

A Propargyl group , providing a terminal alkyne for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.

-

A hydrophilic five-unit polyethylene glycol (PEG) spacer , which enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[1][2]

-

A β-D-glucose moiety , a monosaccharide that significantly increases water solubility and can be leveraged for targeting specific biological pathways or transporters.[3]

The success of any experiment involving this linker—from cell-based assays to the synthesis of antibody-drug conjugates (ADCs)—is contingent upon its effective dissolution. A poorly dissolved reagent leads to inaccurate concentration measurements, low reaction yields, and non-reproducible results. Understanding the solubility profile in both aqueous buffers (the basis of most biological systems) and organic stock solvents like DMSO is therefore not a trivial preliminary step, but a foundational requirement for experimental success.

Physicochemical Properties & Molecular Structure

A molecule's solubility is dictated by its structure. The key properties of Propargyl-PEG5-β-D-glucose are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₀O₁₀ | [3][4] |

| Molecular Weight | 394.41 g/mol | [3][4] |

| CAS Number | 1397682-63-1 | [3][5] |

| Appearance | Typically a white to off-white solid or viscous oil | Inferred |

| Key Functional Groups | Alkyne, Ether (PEG), Primary & Secondary Alcohols (Glucose) | [3] |

The structure combines the hydrophilicity of the PEG chain and the glucose unit with the smaller, more hydrophobic propargyl group.

Comparative Solubility Analysis: Water vs. DMSO

While precise quantitative solubility data is often lot-specific and must be determined empirically, we can make strong, theoretically grounded predictions based on the principle of "like dissolves like."[6]

Solubility in Water (Polar Protic Solvent)

Prediction: High Solubility.

The dissolution of Propargyl-PEG5-β-D-glucose in water is dominated by favorable hydrogen bonding interactions.

-

Glucose Moiety: The five hydroxyl (-OH) groups on the glucose ring are powerful hydrogen bond donors and acceptors, integrating seamlessly into the hydrogen-bonding network of water.

-

PEG Chain: The ether oxygens within the PEG chain are hydrogen bond acceptors, further contributing to the molecule's hydrophilicity.[7] PEGylation is a well-established strategy specifically used to enhance the aqueous solubility of molecules.[1][8]

The small, terminal propargyl group is hydrophobic, but its influence is vastly outweighed by the hydrophilic dominance of the rest of the molecule. Therefore, Propargyl-PEG5-β-D-glucose is expected to be freely soluble in water and aqueous buffers.

Solubility in DMSO (Polar Aprotic Solvent)

Prediction: High to Very High Solubility.

Dimethyl sulfoxide is a powerful, polar aprotic solvent with a strong dipole moment.[9]

-

Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, allowing it to effectively solvate the hydroxyl groups of the glucose moiety.[10]

-

Polar and Nonpolar Interactions: DMSO can effectively dissolve a wide range of substances because it has both polar and nonpolar character. It can engage in dipole-dipole interactions with the PEG chain and accommodate the hydrophobic propargyl group.

DMSO is frequently used to prepare high-concentration stock solutions of reagents that are subsequently diluted into aqueous media for experiments.[11][12] It is an excellent solvent for many carbohydrates and PEGylated compounds.[7][13]

Data Summary (Predicted)

| Solvent | Type | Key Interactions | Predicted Solubility |

| Water | Polar Protic | Extensive Hydrogen Bonding | High |

| DMSO | Polar Aprotic | Strong H-Bond Acceptor, Dipole-Dipole | High to Very High |

Authoritative Protocol: Empirical Determination of Thermodynamic Solubility

To move from prediction to quantification, the shake-flask method is the universally recognized gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][14][15] This protocol provides a self-validating system for generating reliable and reproducible data.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of Propargyl-PEG5-β-D-glucose in water and DMSO at 25°C.

Materials:

-

Propargyl-PEG5-β-D-glucose

-

High-purity water (e.g., Milli-Q or 18 MΩ·cm)

-

Anhydrous DMSO (≥99.9%)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI)

Procedure:

-

Preparation of Test Vials:

-

Label two sets of vials (one for water, one for DMSO; n=3 for each solvent is recommended for statistical validity).

-

Add an excess amount of Propargyl-PEG5-β-D-glucose to each vial. "Excess" means adding enough solid such that a visible amount remains undissolved after equilibration. A starting point could be ~20-30 mg per 1 mL of solvent.

-

Accurately add a known volume (e.g., 1.0 mL) of the respective solvent (water or DMSO) to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[6]

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[6]

-

-

Quantification:

-

Prepare a series of standard solutions of Propargyl-PEG5-β-D-glucose of known concentrations in the relevant solvent.

-

Generate a calibration curve by analyzing these standards using a suitable method like HPLC. (Note: Due to the lack of a strong chromophore, UV detection may be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector is more appropriate).

-

Analyze the filtered saturated solutions from Step 3. If necessary, dilute the samples accurately to fall within the linear range of the calibration curve.

-

Using the calibration curve, determine the concentration of the compound in the saturated solution.

-

-

Data Reporting:

-

Calculate the average solubility from the replicate vials.

-

Report the final solubility in standard units, such as mg/mL or Molarity (mol/L), ensuring to state the solvent and the temperature (e.g., "250 mg/mL in water at 25°C").[6]

-

Molecular Insights & Practical Implications

The choice between water and DMSO is not arbitrary and has significant practical consequences for the researcher.

Solvent-Solute Interaction Diagram

Caption: Interactions driving the solubility of Propargyl-PEG5-β-D-glucose.

Recommendations for Researchers

-

Stock Solutions: For preparing high-concentration stock solutions (e.g., 10-100 mM), DMSO is the recommended solvent. Ensure it is anhydrous to prevent hydrolysis of the reagent over long-term storage at -20°C or -80°C.

-

Aqueous Reactions: When preparing for bioconjugation or cell-based assays, the DMSO stock should be added to the aqueous buffer in a way that minimizes precipitation (e.g., adding small aliquots of stock to the buffer while vortexing). The final concentration of DMSO should be kept to a minimum (typically <1%, often <0.1%) as it can impact protein stability and cell viability.[16][17]

-

Direct Dissolution: For applications where DMSO is undesirable, Propargyl-PEG5-β-D-glucose can be dissolved directly in aqueous buffers. Due to its high predicted solubility, this is often feasible, but the maximum achievable concentration should be confirmed using the protocol described above.

Conclusion

Propargyl-PEG5-β-D-glucose is a thoughtfully designed molecule with excellent predicted solubility in both water and DMSO, driven by its hydrophilic glucose and PEG components. While DMSO serves as a superior solvent for creating concentrated stock solutions, the compound's high aqueous solubility makes it exceptionally well-suited for direct use in biological applications. For rigorous quantitative work, researchers must not rely on predictions alone. The shake-flask method detailed herein provides an authoritative, field-proven protocol to empirically determine the precise solubility limits, ensuring the accuracy and reproducibility of downstream experiments.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- BroadPharm. (n.d.). Propargyl-PEG5-beta-D-glucose, 1397682-63-1.

- Sigma-Aldrich. (n.d.). Propargyl-peg5-beta-d-glucose | 1397682-63-1.

- Santa Cruz Biotechnology, Inc. (n.d.). Propargyl-PEG5-beta-D-glucose | CAS 1397682-63-1.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Shayan, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.

- Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- BroadPharm. (n.d.). Propargyl-PEG5-acid, 1245823-51-1.

- Poppe, J., et al. (n.d.). The Solvation of Carbohydrates in Dimethylsulfoxide and Water. ResearchGate.

- El Seoud, O. A., et al. (n.d.). Understanding the efficiency of ionic liquids–DMSO as solvents for carbohydrates. New Journal of Chemistry (RSC Publishing).

- Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG).

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Calvo, P., et al. (2014, June 25). Carbohydrate PEGylation, an approach to improve pharmacological potency. PMC.

- Park, K. (n.d.). Glucose-Binding Property of Pegylated Concanavalin A.

- Sadowski, K., et al. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.

- Sahlholm, K., et al. (2023, January 3). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed.

Sources

- 1. BJOC - Carbohydrate PEGylation, an approach to improve pharmacological potency [beilstein-journals.org]

- 2. Carbohydrate PEGylation, an approach to improve pharmacological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propargyl-PEG5-beta-D-glucose, 1397682-63-1 | BroadPharm [broadpharm.com]

- 4. scbt.com [scbt.com]

- 5. Propargyl-peg5-beta-d-glucose | 1397682-63-1 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labinsights.nl [labinsights.nl]

- 8. kinampark.com [kinampark.com]

- 9. acs.org [acs.org]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. Understanding the efficiency of ionic liquids–DMSO as solvents for carbohydrates: use of solvatochromic- and related physicochemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study | MDPI [mdpi.com]

- 17. Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monitoring Cellular Glucose Uptake Using Propargyl-Modified Probes

Introduction: Beyond Conventional Glucose Tracers

The study of cellular glucose metabolism is fundamental to understanding health and disease, from diabetes to the metabolic reprogramming that fuels cancer cell proliferation.[1] For decades, researchers have relied on methods like radioisotope-labeled glucose analogues (e.g., ³H-2-deoxyglucose) and fluorescent glucose derivatives, most notably 2-NBDG.[2][3] While foundational, these tools possess inherent limitations. Radioisotopes present handling and disposal challenges, while the bulky fluorophore of 2-NBDG can sterically hinder its interaction with glucose transporters (GLUTs), potentially leading to uptake mechanisms that are independent of these primary transporters and thus not a true reflection of glucose transport.[2][4][5]

To overcome these hurdles, the field has embraced a more elegant and versatile strategy rooted in bioorthogonal chemistry.[6][7][8] This guide details the mechanism and application of propargyl-modified glucose probes, a powerful class of chemical reporters that enable precise, sensitive, and multiplex-compatible monitoring of glucose uptake in living systems. By decoupling the uptake of a minimally modified glucose analog from the detection event, this method provides a more accurate and robust readout of cellular metabolic activity.[9][10][11]

Part 1: The Principle — A Two-Step Chemical Reporter Strategy

The power of propargyl probes lies in the "chemical reporter strategy," a two-step approach that separates the biological process from the chemical detection.[12]

-

Metabolic Labeling: A glucose analog is modified with a small, bio-inert chemical handle—the propargyl group (an alkyne). This probe is introduced to the biological system, where it is taken up by cells through native metabolic pathways, in this case, via GLUT transporters.[9][13]

-

Bioorthogonal Ligation: After uptake, the propargyl handle is detected by covalently attaching a reporter molecule (e.g., a fluorophore, biotin) that bears a complementary azide group. This reaction, a form of "click chemistry," is bioorthogonal, meaning it proceeds with high efficiency and specificity within a complex biological environment without interfering with native biochemical processes.[6][8][13][14]

The prototypical click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[13][15] For live-cell imaging, where copper toxicity is a concern, a copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is employed, using a reactive, strained alkyne like dibenzocyclooctyne (DBCO) on the reporter molecule.[9][12][16]

Caption: The two-step bioorthogonal chemical reporter strategy.

Part 2: The Probe — Designing an Effective Glucose Mimic

The success of this technique hinges on a probe that faithfully mimics D-glucose. Propargyl-glucose analogs are synthesized by replacing a hydroxyl group with a small propargyl ether or ester. This modification is critical for several reasons:

-

Minimal Perturbation: The alkyne functional group is one of the smallest chemical handles available. Its size and linear geometry cause minimal steric disruption compared to bulky fluorophores, allowing the probe to be recognized and transported by GLUTs with kinetics that more closely resemble those of natural glucose.[9][13]

-

Bio-Inertness: The alkyne triple bond is exceptionally stable and non-reactive with endogenous functional groups found in cells, ensuring it does not participate in side reactions and is available exclusively for the subsequent click reaction.[6][13]

This design philosophy contrasts sharply with probes like 2-NBDG, where the large NBD group can preclude efficient GLUT-mediated transport, forcing uptake through alternative, less specific pathways.[5]

Caption: Propargyl-glucose uptake via a GLUT transporter.

Part 3: The Experimental Workflow — A Self-Validating Protocol

Executing a glucose uptake assay using propargyl probes involves a logical sequence of steps designed for robustness and reproducibility. The inclusion of proper controls is essential for validating the specificity of the observed signal.

Experimental Protocol: Quantifying Glucose Uptake in Cultured Cells

This protocol outlines a typical workflow for analyzing glucose uptake via fluorescence microscopy or flow cytometry using a copper-catalyzed click reaction.

1. Cell Preparation and Metabolic Labeling: a. Plate cells (e.g., HeLa, 3T3-L1 adipocytes) in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture overnight. b. Wash cells once with warm PBS, then replace the culture medium with glucose-free DMEM for a "fasting" period (typically 30-60 minutes) to upregulate GLUT expression on the cell surface. c. Introduce the propargyl-glucose probe (e.g., O-propargyl-D-glucose) at a final concentration of 50-200 µM in glucose-free DMEM. d. For Controls:

- Negative Control: Add vehicle (e.g., DMSO) instead of the probe.

- Competition Control: Add the propargyl-glucose probe along with a 100-fold excess of D-glucose (e.g., 20 mM). e. Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically. f. Wash cells three times with ice-cold PBS to stop uptake and remove the extracellular probe.

2. Fixation and Permeabilization: a. Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents. d. Wash three times with PBS containing 3% BSA (PBSA).

3. Bioorthogonal Ligation (CuAAC Click Reaction): a. Prepare a fresh "Click Reaction Cocktail." For each sample, mix in the following order:

- PBSA buffer

- Azide-fluorophore (e.g., Azide-Alexa Fluor 488) to a final concentration of 2-5 µM.

- Copper(II) Sulfate (CuSO₄) to a final concentration of 1 mM.

- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate to a final concentration of 10 mM (acts as a reducing agent). b. Remove the wash buffer from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash cells three times with PBSA. If desired, counterstain nuclei with DAPI.

4. Imaging and Analysis: a. Add fresh PBS or mounting medium to the wells/dishes. b. Fluorescence Microscopy: Image the cells using appropriate filter sets. The signal intensity within the cells is proportional to the amount of glucose probe taken up. c. Flow Cytometry: Scrape or trypsinize cells, resuspend in FACS buffer, and analyze on a flow cytometer. Quantify the mean fluorescence intensity (MFI) of the cell population.

Caption: Experimental workflow for glucose uptake analysis.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized to facilitate clear comparisons between experimental conditions. The controls described in the protocol are crucial for validating that the measured fluorescence is a direct result of specific, transporter-mediated glucose uptake.

Table 1: Representative Quantitative Data from Flow Cytometry Analysis

| Condition | Description | Mean Fluorescence Intensity (MFI) | % of Control |

| Control | Cells labeled with 50 µM Propargyl-Glucose. | 15,230 ± 850 | 100% |

| Negative | No Propargyl-Glucose probe, click reagents only. | 115 ± 25 | 0.8% |

| Competition | 50 µM Propargyl-Glucose + 5 mM D-Glucose. | 1,840 ± 210 | 12.1% |

| Inhibitor | 50 µM Propargyl-Glucose + GLUT inhibitor (e.g., Cytochalasin B). | 2,550 ± 300 | 16.7% |

| Stimulated | Cells treated with insulin, then labeled with 50 µM Propargyl-Glucose. | 28,910 ± 1,500 | 189.8% |

A low MFI in the Negative control confirms minimal background staining. A significant reduction in MFI in the Competition and Inhibitor controls validates that uptake is specific and GLUT-mediated. An increase in MFI in the Stimulated condition demonstrates the assay's ability to detect physiological changes in glucose transport.

Part 5: Advanced Applications and Detection Modalities

The versatility of the click chemistry handle allows for a wide range of applications beyond standard fluorescence imaging.

-

Mass Spectrometry-Based Metabolomics: By using an unlabeled azide reporter, the propargylated glucose and its downstream metabolites can be captured and identified using LC-MS/MS, providing a snapshot of how the cell is processing the sugar.[17][18]

-

In Vivo Imaging: Copper-free click reactions (SPAAC) are suitable for labeling in living organisms, opening the door to studying glucose dynamics in complex tissue environments and animal models.[9][10][11]

-

Drug Discovery: The high-throughput nature of this assay, especially when paired with flow cytometry or plate-based readers, makes it an ideal platform for screening compound libraries to identify novel inhibitors or activators of glucose transport.[19]

-

Cancer Biology: This method allows for precise visualization of the Warburg effect in heterogeneous tumor populations, potentially identifying cells with the most aggressive metabolic phenotypes.[20][21]

Conclusion

The use of propargyl-modified glucose probes coupled with bioorthogonal click chemistry represents a significant technological advancement for monitoring cellular glucose uptake. This two-step chemical reporter strategy provides superior specificity and sensitivity compared to traditional fluorescent analogs by minimizing structural perturbation of the glucose molecule during the critical transport step. Its inherent modularity, allowing for the attachment of diverse reporter tags, and its compatibility with a wide array of analytical platforms—from microscopy and flow cytometry to mass spectrometry—make it an invaluable and robust tool for researchers, scientists, and drug development professionals seeking to dissect the complexities of glucose metabolism in both health and disease.

References

-

Sato, K., et al. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Communications Biology. [Link][9][10][11]

-

ResearchGate. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. [Link][10]

-

PubMed. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Communications Biology. [Link][11]

-

Wiley Online Library. (n.d.). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Starch - Stärke. [Link]

-

Kober, M., et al. (2023). Using click chemistry to study microbial ecology and evolution. Essays in Biochemistry. [Link][13]

-

CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. [Link][6]

-

RIKEN. (2017). Labeled propargyl esters promise to help diagnose and treat tumors. [Link][20]

-

CAS. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. [Link][7]

-

ResearchGate. (n.d.). Synthesis of propargyl-modified sugar derivatives. [Link]

-

Kovar, J. L., et al. (n.d.). Application of activity-based probes to the study of enzymes involved in cancer progression. Current Opinion in Chemical Biology. [Link]

-

MacKinnon, N., & Schumann, B. (2021). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Biochemistry. [Link][12]

-

Wagner, A. M., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers. [Link][14]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. [Link][8]

-

ScienceDaily. (2007). Click Chemistry Labels Biomolecules In Vitro And Now In Live Cells. [Link][15]

-

Feinberg School of Medicine. (n.d.). Labeling Cells with Live Dyes. [Link]

-

Tanasova, M., & Plaxco, K. W. (2012). Visualizing Sweetness: Increasingly Diverse Applications for Fluorescent-Tagged Glucose Bioprobes and Their Recent Structural Modifications. Sensors. [Link][4]

-

Brezden, A., et al. (2023). Turn-on fluorescent glucose transport bioprobe enables wash-free real-time monitoring of glucose uptake activity in live cells and small organisms. RSC Chemical Biology. [Link][22]

-

MDPI. (2019). The Progress of Glucose Monitoring—A Review of Invasive to Minimally and Non-Invasive Techniques, Devices and Sensors. [Link]

-

Chang, Y.-C., et al. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules. [Link][19]

-

Gámez-Valenzuela, S., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]

-

PubMed. (2004). Fluorescence glucose detection: advances toward the ideal in vivo biosensor. Journal of Fluorescence. [Link]

-

MDPI. (2024). Recent Advances in Fluorescent Probes for Cancer Biomarker Detection. [Link]

-

Kim, J. W., et al. (2011). Development of fluorescent glucose bioprobes and their application on real-time and quantitative monitoring of glucose uptake in living cells. Angewandte Chemie International Edition. [Link]

-

O'Neill, R. S., et al. (2015). Sugars that Glow in the Dark: Fluorescent Tagged Glucose Bioprobes and their Facilitation of the Drug Discovery Process. Current Pharmaceutical Biotechnology. [Link][3]

-

MDPI. (2023). A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. [Link]

-

University of Cambridge. (n.d.). CFSE Labelling protocol (in vitro). [Link]

-

MDPI. (2022). Selectivity of 1-O-Propargyl-d-Mannose Preparations. [Link]

-

MDPI. (2018). Fluorescent Nanobiosensors for Sensing Glucose. [Link]

-

ResearchGate. (2015). Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. [Link]

-

ResearchGate. (n.d.). Mechanism illustration of the fluorescent polymer probe for glucose detection. [Link]

-

RMDM Group. (2025). Harnessing Sugar's Dual Role in Cancer: From Fuel to Therapeutic Target. [Link][1]

-

Liu, Y., et al. (2024). Advanced Mass Spectrometry-Based Biomarker Identification for Metabolomics of Diabetes Mellitus and Its Complications. Metabolites. [Link][17]

-

Mojsak, P., et al. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Journal of Clinical Medicine. [Link][18]

-

Wikipedia. (n.d.). 2-NBDG. [Link]

-

ResearchGate. (n.d.). Designing a new probe for metabolic labeling might seem.... [Link]

-

ScholarWorks@UARK. (n.d.). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. [Link]

-

Sinclair, L. V., et al. (2020). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Scientific Reports. [Link][5]

-

ResearchGate. (2014). Intracellular Fate of 2-NBDG, a Fluorescent Probe for Glucose Uptake Activity, in Escherichia coli Cells. [Link]

-

MDPI. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. [Link]

-

Signosis. (n.d.). Cellular Metabolism Assay Kits. [Link]

Sources

- 1. Harnessing Sugar's Dual Role in Cancer: From Fuel to Therapeutic Target [rmdm.group]

- 2. Comparison of Glucose Uptake Assay Methods [promega.com]

- 3. Sugars that Glow in the Dark: Fluorescent Tagged Glucose Bioprobes and their Facilitation of the Drug Discovery Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry applications | CAS [cas.org]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using click chemistry to study microbial ecology and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. sciencedaily.com [sciencedaily.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Advanced Mass Spectrometry-Based Biomarker Identification for Metabolomics of Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]

- 20. Labeled propargyl esters promise to help diagnose and treat tumors | RIKEN [riken.jp]

- 21. Fluorescent Probes (Cancer) | Cancer Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 22. Turn-on fluorescent glucose transport bioprobe enables wash-free real-time monitoring of glucose uptake activity in live cells and small organisms - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing PEG Spacer Length in Fluorescent Glucose Probes: Balancing Bioavailability and Target Affinity

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of targeted fluorescent probes relies heavily on exploiting metabolic abnormalities in diseased tissues. The Warburg effect—characterized by a massive upregulation of facilitative glucose transporters (GLUTs, particularly GLUT1) to fuel aerobic glycolysis—provides a highly specific vector for cancer imaging and targeted drug delivery[1]. However, directly conjugating a bulky, hydrophobic fluorophore to a small glucose molecule inevitably causes steric clash within the deep binding pocket of the GLUT transporter.

Introducing a Polyethylene Glycol (PEG) spacer is the standard resolution. Yet, the length of this spacer is not arbitrary; it dictates a complex biophysical trade-off. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic dichotomy of PEGylation, providing a self-validating framework for selecting the optimal PEG chain length to balance systemic bioavailability with receptor-mediated target affinity.

The Mechanistic Dichotomy of PEGylation

Fluorochrome Shielding and Quantum Yield Preservation

Organic fluorophores, particularly near-infrared (NIR) cyanine dyes, are highly hydrophobic and prone to π-π stacking in aqueous physiological environments. This aggregation leads to severe self-quenching and poor signal-to-noise ratios[2].

PEGylation serves as a critical hydrophilic shield. As demonstrated in the authoritative, the addition of a PEG layer physically separates the fluorochromes, significantly enhancing quantum yield and fluorescence lifetime[3]. Furthermore, this shielding effect prevents non-specific electrostatic interactions with off-target plasma proteins, reducing background noise during in vivo imaging[3].

The Trade-Off: Steric Hindrance vs. Bioavailability

The length of the PEG spacer dictates the probe's hydrodynamic radius and its resulting conformation (transitioning from a "mushroom" to a "brush" state).

-

Long PEG Spacers (n ≥ 12): Provide excellent stealth properties. By creating a dense hydration shell, they evade macrophage phagocytosis and extend blood circulation time (bioavailability). However, this introduces a massive entropic penalty. The flexible polymer chain can fold over and obscure the glucose targeting ligand, or the sheer bulk of the brush conformation can prevent the glucose moiety from properly docking into the narrow GLUT1 channel[2].

-

Short PEG Spacers (n = 2 to 4): Minimize this steric penalty, yielding optimal binding affinity and rapid cellular internalization. However, they sacrifice the prolonged in vivo half-life required for systemic tumor accumulation, often leading to rapid renal clearance[4].

Impact of PEG Chain Length: A Quantitative Synthesis

To facilitate rational probe design, the following table synthesizes the physicochemical and biological performance metrics across different PEG spacer lengths, grounded in comparative pharmacokinetic studies[2],[4].

| PEG Spacer Length | Hydrodynamic Volume / Solubility | GLUT1 Binding Affinity (Relative) | In Vivo Bioavailability (Circulation Half-life) | Optimal Experimental Application |

| No Spacer (n=0) | Poor (High aggregation risk) | Very Low (Severe steric clash) | Very Low (Rapid clearance) | Not recommended; limited to cell-free assays. |

| Short (n=2–4) | Moderate | Optimal (High) | Low-Moderate | In vitro cellular uptake assays; localized injections. |

| Medium (n=6–8) | Good | Moderate-High | High | The "Goldilocks" Zone: In vivo tumor imaging. |

| Long (n=12+) | Excellent | Low (High entropic penalty) | Very High | Long-term systemic tracking; passive EPR targeting. |

Logical Flow of Probe Pharmacokinetics

The following diagram illustrates the mechanistic pathway of a PEGylated glucose probe, highlighting where specific PEG lengths exert their primary biophysical influence.

Logical flow of PEGylated glucose probe pharmacokinetics and the stealth vs. uptake trade-off.

Experimental Methodology & Validation Protocols

To ensure scientific integrity, the development and validation of a PEGylated glucose probe must rely on self-validating experimental workflows.

Protocol 1: Bioorthogonal Synthesis via CuAAC

Causality for Experimental Choice: We utilize Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) because it is strictly bioorthogonal. Attempting NHS-ester or maleimide coupling directly on a glucose derivative often results in heterogeneous mixtures due to off-target reactions with the multiple hydroxyl groups on the sugar. CuAAC ensures a precise 1:1 stoichiometric attachment[5].

Step-by-Step Methodology:

-

Preparation: Dissolve Alkyne-modified Fluorophore (e.g., Alkyne-Cy5) in anhydrous DMSO to a concentration of 10 mM.

-

Reagent Mixing: In a dark microcentrifuge tube, combine 1 molar equivalent of Alkyne-Cy5 with 1.2 molar equivalents of (where n=4 for optimal in vitro affinity)[5].

-

Catalyst Addition: Prepare a fresh catalyst premix of CuSO₄ (1 mM final) and THPTA ligand (5 mM final) in degassed aqueous buffer. Add this premix to the reaction tube.

-

Initiation: Add sodium ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species. Incubate at room temperature for 2 hours under continuous agitation.

-

Purification: Purify the resulting conjugate via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient to remove unreacted fluorophore and copper catalysts. Lyophilize the collected fractions.

Protocol 2: Self-Validating In Vitro GLUT1 Uptake Assay

Causality for Experimental Choice: A common pitfall in probe development is mistaking non-specific lipophilic membrane fusion for receptor-mediated uptake. A self-validating system must include a competitive inhibition control. By pre-incubating cells with a massive excess of free D-glucose, we saturate the GLUT1 transporters. If the fluorescent signal persists, the uptake is non-specific; if the signal is ablated, the uptake is confirmed to be strictly GLUT1-mediated[1].

Step-by-Step Methodology:

-

Cell Culture: Seed a high-GLUT1 expressing cancer cell line (e.g., PC3 or HeLa) in a 96-well glass-bottom plate at

cells/well. Incubate overnight at 37°C. -

Starvation Phase: Wash cells twice with PBS and incubate in glucose-free DMEM for 2 hours to upregulate surface GLUT1 expression.

-

Competitive Inhibition (The Validation Step): Divide the wells into two cohorts. To the "Inhibition" cohort, add free D-glucose to a final concentration of 250 mM. To the "Test" cohort, add an equivalent volume of PBS[1]. Incubate for 30 minutes.

-

Probe Incubation: Add the synthesized Cy5-PEG4-Glucose probe (10 µM final concentration) to all wells. Incubate for 1 hour at 37°C.

-

Washing & Fixation: Wash cells vigorously three times with ice-cold PBS to halt trafficking and remove unbound probe. Fix with 4% paraformaldehyde for 15 minutes.

-

Imaging & Analysis: Counterstain nuclei with DAPI. Image using a confocal fluorescence microscope. Quantify the Mean Fluorescence Intensity (MFI). A successful, target-specific probe will show a >80% reduction in MFI in the D-glucose inhibited cohort compared to the test cohort.

Conclusion

The selection of PEG spacer length is not a trivial structural decision; it is the fundamental determinant of a glucose probe's success. For researchers prioritizing rapid cellular internalization and high binding affinity (e.g., in vitro diagnostics), a short spacer (PEG2–PEG4) is paramount. Conversely, for in vivo applications where systemic circulation and macrophage evasion are critical, an intermediate-to-long spacer (PEG6–PEG8) provides the optimal biophysical compromise between stealth and target accessibility.

References

-

The PEG-Fluorochrome Shielding Approach for Targeted Probe Design Source: PubMed Central (PMC) URL:[Link]

-

Ultrasmall Glucose-Functionalized Au-Carbon Nanohybrids: Exploiting the Warburg Effect to Image Tumors by Multimodal CT/Fluorescence Imaging Source: MDPI Pharmaceutics URL:[Link]

-

PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists Source: Nuclear Medicine and Biology (PubMed) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Protocol for Metabolic Labeling and Bioorthogonal Detection using Propargyl-PEG5-β-D-glucose

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of glycoproteomics and targeted drug delivery, metabolic chemical reporters (MCRs) are indispensable tools for tracking cellular metabolism and glycosylation dynamics [1]. Propargyl-PEG5-β-D-glucose (CAS: 1397682-63-1) is a highly specialized, next-generation bioorthogonal probe. While traditional small-molecule reporters can suffer from poor solubility or steric hindrance during detection, this molecule incorporates a 5-unit polyethylene glycol (PEG5) spacer.

Causality in Probe Design: The inclusion of the PEG5 linker serves a critical mechanistic purpose. First, it significantly enhances the aqueous solubility and biocompatibility of the probe [2]. Second, and more importantly for downstream applications, the PEG5 chain acts as a flexible spacer that physically extends the terminal alkyne (propargyl) group away from the dense steric bulk of the cellular glycocalyx or folded protein domains. This extension drastically improves the kinetics and yield of the subsequent Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), allowing for highly efficient conjugation with azide-bearing fluorophores or affinity tags [3].

Mechanistic Pathway

Workflow of metabolic labeling using Propargyl-PEG5-β-D-glucose and subsequent CuAAC detection.

Reagent Matrix & Quantitative Optimization

To achieve a self-validating and highly specific signal, the CuAAC reaction conditions must be tightly controlled. The table below summarizes the optimized concentrations and the causality behind each reagent choice.

| Reagent / Parameter | Optimized Concentration | Causality & Mechanistic Rationale |

| Propargyl-PEG5-Glucose | 50 – 100 µM | Balances efficient metabolic incorporation via GLUT transporters with minimal cellular toxicity [4]. |

| CuSO₄ (Catalyst) | 1 mM | Provides the essential Cu(II) source, which is subsequently reduced to the active Cu(I) catalyst for the cycloaddition. |

| THPTA (Ligand) | 5 mM | A water-soluble ligand that stabilizes Cu(I), accelerates the reaction, and prevents ROS-induced degradation of biological samples [5]. |

| Sodium Ascorbate | 5 mM | Acts as the reducing agent to convert Cu(II) to Cu(I). Must be prepared fresh to prevent loss of reducing power. |

| Azide-Fluorophore | 10 – 20 µM | Provides the detection signal. Kept at a low concentration to minimize non-specific background binding. |

Step-by-Step Experimental Workflow

Phase 1: Metabolic Labeling in Live Cells

Expert Insight: Native D-glucose in standard culture media (typically ~25 mM in high-glucose DMEM) will competitively inhibit the uptake of the PEGylated glucose analog. It is critical to use low-glucose or glucose-free conditions during the labeling pulse.

-

Cell Seeding: Seed target cells (e.g., HeLa, HEK293) in appropriate vessels (6-well plates for lysate extraction, or glass coverslips for in situ imaging) and allow them to adhere overnight.

-

Media Exchange: Wash the cells once with PBS and replace the standard growth medium with low-glucose DMEM supplemented with 10% dialyzed FBS.

-

Probe Incubation: Add Propargyl-PEG5-β-D-glucose to a final concentration of 100 µM.

-

Metabolic Pulse: Incubate the cells at 37°C, 5% CO₂ for 24 to 48 hours to allow for sufficient uptake and metabolic incorporation into newly synthesized glycoconjugates [1].

Phase 2: Cell Harvest and Preparation

For Fluorescence Microscopy (In Situ):

-

Wash cells 3× with ice-cold PBS to halt metabolism and remove unincorporated probe.

-

Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes, followed by 3× PBS washes.

For Western Blotting (Lysate):

-

Wash cells 3× with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA assay.

Phase 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Expert Insight: The order of reagent addition is the most common point of failure in click chemistry. Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only after the copper has been fully complexed by the stabilizing THPTA ligand.

-

Prepare the Click Master Mix (Volumes scaled for a 100 µL reaction):

-

PBS: 88 µL

-

Azide-Fluorophore (e.g., Alexa Fluor 488-Azide, 1 mM stock): 2 µL

-

CuSO₄ (100 mM stock): 1 µL

-

THPTA (100 mM stock): 5 µL

-

Pre-mix the CuSO₄ and THPTA thoroughly before proceeding.

-

Sodium Ascorbate (100 mM freshly prepared stock): 4 µL

-

-

Reaction: Apply the Click Master Mix immediately to the fixed cells (for imaging) or to 50 µg of protein lysate (for WB).

-

Incubation: Incubate for 1 hour at room temperature in the dark with gentle rocking.

-

Washing: Wash extensively (3× with PBS containing 0.1% Tween-20) to remove unreacted fluorophore and copper complexes.

Phase 4: Downstream Analysis

-

Imaging: Counterstain nuclei with DAPI, mount coverslips using an anti-fade mounting medium, and visualize using a confocal fluorescence microscope.

-

Western Blot: Resolve the clicked protein lysates via SDS-PAGE, transfer to a PVDF membrane, and detect the signal directly using a fluorescence scanner (if an Azide-Fluorophore was used) or via Streptavidin-HRP (if Azide-Biotin was used).

System Validation & Quality Control

To ensure the trustworthiness of the protocol and confirm that the observed signal is a true representation of metabolic incorporation rather than non-specific dye binding, the following self-validating controls must be run in parallel:

-

Negative Control 1 (Biological Specificity): Incubate cells with a vehicle control (DMSO/PBS) instead of Propargyl-PEG5-β-D-glucose, but subject them to the full CuAAC reaction. This establishes the baseline background fluorescence of the azide dye.

-

Negative Control 2 (Chemical Dependency): Label cells with the Propargyl-PEG5-β-D-glucose probe, but perform the CuAAC reaction without the addition of CuSO₄. This confirms that the signal is strictly dependent on the bioorthogonal triazole formation and not driven by hydrophobic interactions of the PEG chain.

References

-

MDPI. "Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation". Molecules. URL: [Link]

-

NIH PubMed Central. "Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins". Methods in Enzymology. URL: [Link]

Sources

- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propargyl-PEG5-beta-D-glucose, 1397682-63-1 | BroadPharm [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Propargyl-PEG5-beta-D-glucose for Robust Metabolic Glycan Labeling in Cell Culture

Introduction: Unveiling the Glycome with Precision

The cell surface is adorned with a dense and complex layer of glycans, the cellular glycome, which plays a pivotal role in a vast array of biological processes, from cell-cell communication and signaling to immune responses and pathogenesis.[1] The study of these intricate carbohydrate structures has been historically challenging due to their complexity and the lack of tools for their specific visualization and analysis in living systems. Metabolic oligosaccharide engineering (MOE) has emerged as a powerful strategy to overcome these hurdles.[2][3] This technique utilizes the cell's own metabolic machinery to incorporate unnatural, chemically-tagged monosaccharides into newly synthesized glycans.[1]

Propargyl-PEG5-beta-D-glucose is a state-of-the-art chemical reporter for MOE. This glucose analog is engineered with three key features: a beta-D-glucose moiety that facilitates its uptake by cells through glucose transporters (GLUTs)[4][5]; a bio-orthogonal propargyl group, which contains an alkyne handle for subsequent chemical ligation[2]; and a polyethylene glycol (PEG5) linker that enhances its aqueous solubility. Once taken up by the cell, it is anticipated to enter the hexosamine biosynthetic pathway and other glucose-utilizing pathways, leading to the incorporation of the propargyl tag into a variety of glycoconjugates. The alkyne handle then allows for a highly specific and efficient covalent reaction with an azide-containing probe, a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6][7] This enables the attachment of a wide range of reporter molecules, such as fluorophores or biotin, for the visualization, enrichment, and identification of newly synthesized glycoproteins.[8]

However, the success of any metabolic labeling experiment hinges on the use of an optimal concentration of the chemical reporter. A concentration that is too low will result in insufficient labeling and weak signal, while a concentration that is too high can induce cytotoxicity and perturb normal cellular physiology, leading to unreliable and misleading results. Therefore, it is imperative for researchers to empirically determine the optimal concentration of Propargyl-PEG5-beta-D-glucose for their specific cell type and experimental conditions. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to determine and validate the optimal working concentration of Propargyl-PEG5-beta-D-glucose for robust and reproducible metabolic glycan labeling in cell culture.

Core Principle: The Therapeutic Window of Metabolic Labeling

The determination of the optimal concentration of a metabolic labeling reagent can be conceptualized as identifying its "therapeutic window" in a cell culture context. This window represents a concentration range that is high enough to achieve sufficient incorporation for downstream detection, yet low enough to avoid any adverse effects on cell health and metabolism. This principle is illustrated in the diagram below.

Figure 1: The concept of a "therapeutic window" for metabolic labeling.

Experimental Workflow for Optimal Concentration Determination

The process of determining the optimal concentration of Propargyl-PEG5-beta-D-glucose is a systematic, multi-step process. The workflow outlined below is designed to first establish a non-toxic concentration range and then to identify the concentration within that range that provides the most robust and specific labeling.

Sources

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Glucose uptake - Wikipedia [en.wikipedia.org]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. confluore.com.cn [confluore.com.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Illuminating Cancer's Sweet Tooth: A Guide to Imaging Glucose Uptake with Propargyl-PEG5-β-D-glucose

Introduction: The Warburg Effect and the Quest for Metabolic Imaging